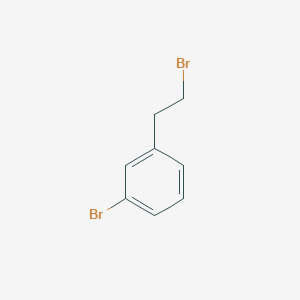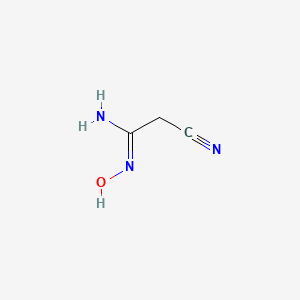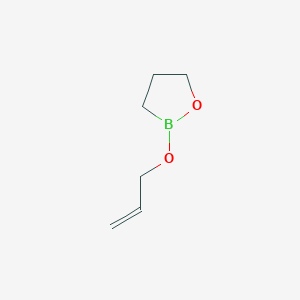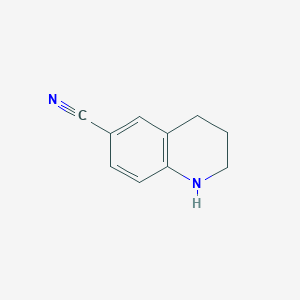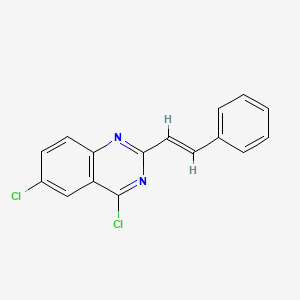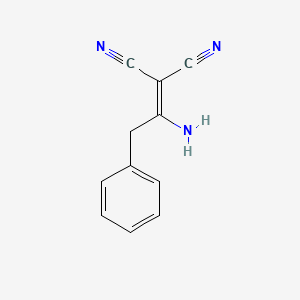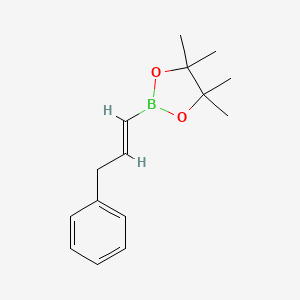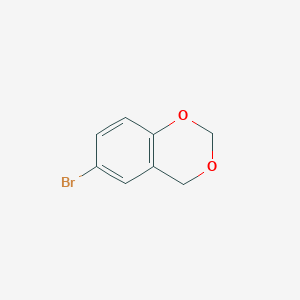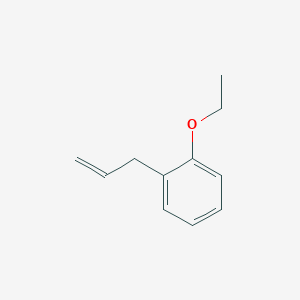![molecular formula C15H14O2S B1315885 2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one CAS No. 63762-91-4](/img/structure/B1315885.png)
2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one is a chemical compound that belongs to the family of organic compounds known as aryl ketones. It has a molecular formula of C15H14O2S and a molecular weight of 258.3 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one are not available, similar compounds have been used in various chemical reactions. For instance, ‘SNS’ Pincer type ligands have been used to synthesize Fe and Cu metal complexes, which serve as efficient catalyst precursors for the chemical fixation of CO2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone: is utilized in organic synthesis as a building block for creating more complex molecules. Its sulfanyl group acts as a nucleophile in various chemical reactions, allowing for the synthesis of heterocyclic compounds . These compounds are often used in the development of new pharmaceuticals and agrochemicals due to their diverse biological activities.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of various biologically active molecules. Its structure is key in the formation of triazole derivatives, which have shown a range of medicinal properties, including antitubercular, protein inhibitory actions, and potential therapeutic applications in diabetes, obesity, and cancer .
Agriculture
While specific applications in agriculture for this compound are not well-documented, related sulfanyl compounds have been explored for their potential use as fungicides and pesticides. The ability to create derivatives from 2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone could lead to the development of new agricultural chemicals that help protect crops from pests and diseases.
Material Science
In material science, the compound’s derivatives could be investigated for their electrical and optical properties. Organic compounds with sulfur-containing groups like sulfanyl have been studied for their potential use in organic semiconductors and photovoltaic materials .
Environmental Science
The environmental impact of chemicals is an important area of study. While there is limited information on the direct environmental applications of 2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone , its derivatives could be analyzed for their biodegradability and potential as environmentally friendly alternatives to more harmful substances .
Biochemistry
In biochemistry, the compound could be used to study protein interactions and enzyme mechanisms. The methoxy and sulfanyl groups may mimic certain biological molecules, allowing researchers to probe the function of enzymes and receptors in the cell .
Pharmacology
Pharmacologically, compounds like 2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone are valuable for drug discovery. They can be modified to enhance their interaction with biological targets, leading to the development of new drugs with improved efficacy and safety profiles .
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-17-13-8-5-9-14(10-13)18-11-15(16)12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANNMCDACNUVDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SCC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572641 |
Source


|
| Record name | 2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one | |
CAS RN |
63762-91-4 |
Source


|
| Record name | 2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

